2,2'-(Octadec-9-enylimino)bisethanol

Overview

Description

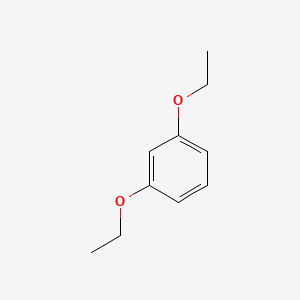

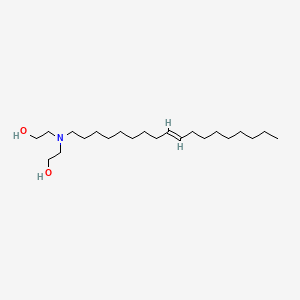

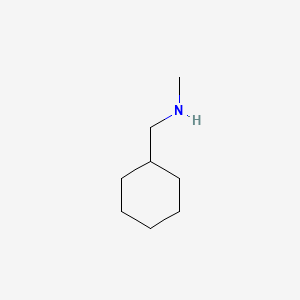

2,2’-(Octadec-9-enylimino)bisethanol, also known as Bis(2-hydroxyethyl)oleylamine or Oleylamin + 2 EO, is an organic compound with the molecular formula C22H45NO2 . It is a mono-constituent substance .

Synthesis Analysis

The synthesis of 2,2’-(Octadec-9-enylimino)bisethanol involves the reaction of 1-bromooctadec-9-ene with the corresponding diethanolamine in the presence of anhydrous sodium carbonate. The reaction is carried out in anhydrous ethanol as a solvent at 80°C for 8 hours .Molecular Structure Analysis

The molecular structure of 2,2’-(Octadec-9-enylimino)bisethanol consists of 22 carbon atoms, 45 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom .Physical And Chemical Properties Analysis

2,2’-(Octadec-9-enylimino)bisethanol has a predicted density of 0.917±0.06 g/cm3 and a predicted boiling point of 480.5±30.0 °C . Its vapor pressure is 3E-11mmHg at 25°C, and it has a refractive index of 1.483 .Scientific Research Applications

Luminescence Properties Enhancement

2,2'-(Octadec-9-enylimino)bisethanol has been utilized in the synthesis of Zn1-xWxS quantum dots. This process, assisted by microwave synthesis, enhances the luminescence intensity and quantum yield of the quantum dots, making it a significant advancement in optoelectronic device development like laser diodes (Al-Ghamdi et al., 2018).

Lubricant Additives

In the field of tribology, novel ionic liquids synthesized with 2,2'-(Octadec-9-enylimino)bisethanol derivatives have been evaluated as multifunctional lubricant additives. These additives have shown effectiveness in enhancing anti-corrosion, anti-rust performance, and wear resistance in poly-alpha-olefin (Rui et al., 2020).

Copper Ion Enrichment

The compound has been used as a modifier for octadecyl silica disks in the preconcentration of copper(II) ions in water samples, followed by flame atomic absorption spectrometric determination. This indicates its potential in environmental monitoring and metal ion recovery applications (Fathi & Yaftian, 2009).

Polymer Synthesis

In polymer engineering, 2,2'-(Octadec-9-enylimino)bisethanol has been involved in the synthesis of fluoro-polyetherimides. These polymers exhibit remarkable electrical properties and thermo-oxidative stability, making them suitable for industrial applications (Vora et al., 2000).

Functionalizing Carbon Nanotubes

The compound has been used in the functionalization of single-walled carbon nanotubes. This process is crucial for modifying the solubility properties of carbon nanotubes, expanding their application in various fields like material science and nanotechnology (Gabriel et al., 2006).

Solvent Properties in Ionic Liquids

Studies on the solubility of gases like ethane and ethylene in lipidic ionic liquids synthesized from 2,2'-(Octadec-9-enylimino)bisethanol derivatives reveal insights into the solvent properties of these ionic liquids. This research is significant for industrial separation processes and for understanding the behavior of gases in various solvents (Green et al., 2015).

Catalysis and Stereoselective Polymerization

The compound is also instrumental in the stereoselective polymerization of compounds like rac-lactide, leading to the production of high-melting, crystalline poly(rac-LA). This application is particularly relevant in the field of biopolymers and sustainable materials (Tang et al., 2004).

Safety And Hazards

2,2’-(Octadec-9-enylimino)bisethanol is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life . When handling this substance, appropriate protective equipment such as chemical goggles, gloves, and protective clothing should be worn. Avoid direct contact with skin and eyes .

properties

IUPAC Name |

2-[2-hydroxyethyl-[(E)-octadec-9-enyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITAPBDLHJQAID-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2,2'-(Octadec-9-enylimino)bisethanol | |

CAS RN |

25307-17-9 | |

| Record name | Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025307179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(octadec-9-enylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)

![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)